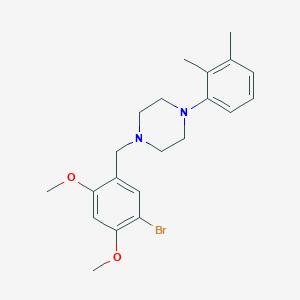![molecular formula C14H13N5O5 B4982123 2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]ethanol](/img/structure/B4982123.png)
2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]ethanol is a chemical compound characterized by its unique structure, which includes two nitrophenyl groups and a triazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]ethanol typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the triazene derivative. The final step involves the reduction of the ester group to an alcohol using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The nitrophenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The triazene moiety may also play a role in the compound’s reactivity and biological activity by forming reactive intermediates that can modify biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]ethanol
- 2-[(2E)-1,3-bis(2-nitrophenyl)triaz-2-en-1-yl]ethanol
- 2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]acetonitrile
Uniqueness
2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]ethanol is unique due to its specific substitution pattern on the phenyl rings and the presence of the triazene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3-nitro-N-[(3-nitrophenyl)diazenyl]anilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5/c20-8-7-17(12-4-2-6-14(10-12)19(23)24)16-15-11-3-1-5-13(9-11)18(21)22/h1-6,9-10,20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPJDWEKZVJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NN(CCO)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-acetamido-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide](/img/structure/B4982046.png)
![(2E)-N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide](/img/structure/B4982047.png)
![2,4-dichloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide](/img/structure/B4982050.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxo-1-phenylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4982054.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)

![N'-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide](/img/structure/B4982070.png)
![(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine](/img/structure/B4982077.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-phenylcyclohexyl)piperazine](/img/structure/B4982079.png)
![{5-hydroxy-6-methyl-4-[(2-naphthylimino)methyl]-3-pyridinyl}methyl dihydrogen phosphate](/img/structure/B4982085.png)
![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4982092.png)
![4-{6-[4-Methyl-3-(piperidine-1-sulfonyl)phenyl]pyridazin-3-YL}morpholine](/img/structure/B4982120.png)

